molecular formula C21H26N2O B5037591 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide

1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide

Cat. No. B5037591
M. Wt: 322.4 g/mol
InChI Key: YWFZCPJJZZKTPQ-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide, also known as BDPC, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the early 1970s and has since then gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide has been shown to increase the release of these neurotransmitters, leading to its analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide has been found to produce a range of biochemical and physiological effects. It has been shown to increase pain threshold and reduce anxiety and depression-like behaviors in animal models. 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide has also been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide is its potential as a treatment for substance abuse disorders, particularly opioid addiction. It has been found to reduce the withdrawal symptoms associated with opioid addiction and may be useful in preventing relapse. However, there are some limitations to its use in lab experiments. 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for other substance abuse disorders, such as cocaine and methamphetamine addiction. 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide may also have potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, more research is needed to fully understand the long-term effects of 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide and its safety profile. Overall, 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide is a promising compound with potential applications in various fields, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide involves the reaction of 1-benzylpiperidin-4-ol with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with a carboxylic acid anhydride to obtain the final product, 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It has been found to exhibit analgesic, anxiolytic, and antidepressant properties. 1-benzyl-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide has also shown potential as a treatment for substance abuse disorders, particularly opioid addiction.

properties

IUPAC Name

1-benzyl-N-(2,5-dimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-8-9-17(2)20(14-16)22-21(24)19-10-12-23(13-11-19)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFZCPJJZZKTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

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